molecular formula C12H19N3O B168679 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline CAS No. 156428-85-2

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Cat. No. B168679
M. Wt: 221.3 g/mol
InChI Key: AFEAGBCLWMVRHF-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a chemical compound with the empirical formula C12H19N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline consists of a methoxy group (OCH3) and a 4-methylpiperazin-1-yl group attached to an aniline (C6H5NH2) molecule . The SMILES string representation is COc1cc(N)ccc1N2CCN©CC2 .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline is 221.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass is 221.152812238 g/mol . The topological polar surface area is 41.7 Ų .

Scientific Research Applications

Inhibitor of Src Kinase Activity

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline and its analogues have been studied for their role as inhibitors of Src kinase activity. Research indicates that specific analogues of this compound exhibit potent inhibitory effects on Src kinase activity, which is significant for understanding cell proliferation and tumor growth mechanisms. For instance, some compounds have demonstrated effectiveness in inhibiting tumor growth in xenograft models, suggesting their potential in cancer treatment research (Boschelli et al., 2001).

Antimicrobial Activity

Another area of research involving 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline is in the development of antimicrobial agents. Studies have shown that derivatives of this compound possess antimicrobial properties. For example, certain derivatives have shown high anti-Mycobacterium smegmatis activity, suggesting their potential as antimicrobial agents (Yolal et al., 2012).

Tubulin Polymerization Inhibition

Research also explores the application of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline derivatives as tubulin polymerization inhibitors. This is particularly relevant in cancer research, as the inhibition of tubulin polymerization can disrupt cell division and hence tumor growth. Some derivatives have shown promising results in inhibiting tubulin polymerization, indicating their potential in developing new cancer therapies (Minegishi et al., 2015).

Serotonin Receptor Affinity

There is also interest in examining the affinity of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline derivatives for serotonin receptors. These studies are significant for understanding and potentially treating mental health disorders. Some derivatives have been found to have affinity for the 5-HT6 serotonin receptor, suggesting their potential use in the development of treatments for conditions like depression and anxiety (Łażewska et al., 2019).

Methylation Studies in Catalysis

Additionally, this compound has been studied in the context of methylation reactions, particularly in catalysis. Investigations into how it interacts in methylation processes on various catalysts can provide insights into more efficient and sustainable chemical processes (Wang et al., 2002).

properties

IUPAC Name

3-methoxy-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16-2/h3-4,9H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEAGBCLWMVRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474315
Record name 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline

CAS RN

156428-85-2
Record name 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MW Martin, J Newcomb, JJ Nunes… - Journal of medicinal …, 2006 - ACS Publications
The lymphocyte-specific kinase (Lck) is a cytoplasmic tyrosine kinase of the Src family expressed in T cells and NK cells. Genetic evidence in both mice and humans demonstrates that …
Number of citations: 68 pubs.acs.org
MW Martin, J Newcomb, JJ Nunes… - Journal of medicinal …, 2008 - ACS Publications
Lck, or lymphocyte specific kinase, is a cytoplasmic tyrosine kinase of the Src family expressed in T-cells and NK cells. Genetic evidence from knockout mice and human mutations …
Number of citations: 72 pubs.acs.org
I Kuriwaki, M Kameda, H Hisamichi, S Kikuchi… - Bioorganic & Medicinal …, 2020 - Elsevier
Fibroblast growth factor receptor 3 (FGFR3) is an attractive therapeutic target for the treatment of bladder cancer. We identified 1,3,5-triazine derivative 18b and pyrimidine derivative …
Number of citations: 17 www.sciencedirect.com
I Kuriwaki, M Kameda, K Iikubo, H Hisamichi… - Bioorganic & Medicinal …, 2022 - Elsevier
Fibroblast growth factor receptor 3 (FGFR3) is an attractive therapeutic target for the treatment of bladder cancer patients harboring genetic alterations in FGFR3. We identified …
Number of citations: 5 www.sciencedirect.com
J Jeon, SY Jang, EJ Kwak, SH Lee, JY Byun… - European Journal of …, 2023 - Elsevier
Epidermal growth factor receptor (EGFR)-targeted therapy is used to treat EGFR mutation-induced non-small cell lung cancer (NSCLC). However, its efficacy does not last beyond a …
Number of citations: 4 www.sciencedirect.com
X Cai, L Wang, Y Yi, D Deng, M Shi, M Tang… - European Journal of …, 2023 - Elsevier
Salt-inducible kinases (SIKs) play a crucial role in inflammation process, acting as molecular switches that regulate the transformation of M1/M2 macrophages. HG-9-91–01 is a SIKs …
Number of citations: 3 www.sciencedirect.com
J Spoonamore, M Weïwer, J Wei… - Probe Reports from …, 2014 - ncbi.nlm.nih.gov
v-Ki-ras2 Kirsten rat sarcoma viral oncogene homolog (KRAS) is the most mutated oncogene, and KRAS mutations have been found in up to 20% of all human tumors. In 2009, Serine/…
Number of citations: 2 www.ncbi.nlm.nih.gov
Z Xia, R Huang, X Zhou, Y Chai, H Chen, L Ma… - European Journal of …, 2021 - Elsevier
EGFR mutations are an ongoing challenge in the treatment of NSCLC, and demand continuous updating of EGFR TKI drug candidates. Pyrrolopyrimidines are one group of versatile …
Number of citations: 12 www.sciencedirect.com

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